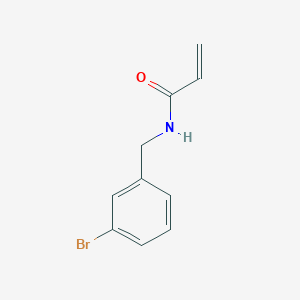

N-(3-溴苄基)丙烯酰胺

描述

N-(3-bromobenzyl)acrylamide is a chemical compound that consists of an acrylamide molecule. It is used in various industries .

Synthesis Analysis

The synthesis of N-substituted acrylamides, such as N-(3-bromobenzyl)acrylamide, has been demonstrated using a biocatalytic process . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme . Another study showed that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .Molecular Structure Analysis

The structure of acrylamide, a component of N-(3-bromobenzyl)acrylamide, has been determined by single crystal X-ray diffraction . In the structure, strong hydrogen bonds N-H…O join the molecules of C3H5NO into bi-molecular layers that make C…C molecular contacts .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Physical And Chemical Properties Analysis

Acrylamide is a white, crystalline solid. It can be harmful to the eyes, skin, and nervous and reproductive systems . It is used in many industries .科学研究应用

聚合和材料科学

N-(3-溴苄基)丙烯酰胺是丙烯酰胺的一种变体,是一种广泛用于合成聚丙烯酰胺的分子。聚丙烯酰胺在土壤调理、废水处理、化妆品、纸张和纺织工业以及电泳中蛋白质分离的支持等领域有着众多应用。对丙烯酰胺衍生物如N-(3-溴苄基)丙烯酰胺的研究有助于了解它们在材料科学和工业应用中的潜力,以及它们的安全性和环境影响 (Friedman, 2003)。

生物工程和医学应用

丙烯酰胺衍生物也被用于生物工程应用的研究。例如,类似聚(N-异丙基丙烯酰胺)的聚合物已被用于生物细胞和蛋白质的非破坏性释放,这在细胞外基质、组织移植和细胞操作的研究中具有重要意义 (Cooperstein & Canavan, 2010)。这表明N-(3-溴苄基)丙烯酰胺在药物输送系统和组织工程等领域可能具有潜在的生物医学应用。

环境应用

N-(3-溴苄基)丙烯酰胺作为丙烯酰胺衍生物,可能适用于环境修复过程。丙烯酰胺及其聚合物已被用于水处理和土壤稳定。该领域的研究侧重于开发环保高效的材料,用于去除水中的阴离子染料等污染物,这可以扩展到类似的丙烯酰胺衍生物 (Patel & Patel, 2013)。

工业和化学过程

在工业环境中,丙烯酰胺衍生物在合成各种聚合物中起着重要作用。对N-(3-溴苄基)丙烯酰胺的研究可以探索其在合成具有特定性质的新聚合物中的实用性,例如在某些溶剂中增加溶解度或增强热稳定性,这对于制药、塑料和纺织等行业的工艺和产品设计至关重要 (Yao et al., 2010)。

作用机制

Target of Action

The primary target of N-(3-bromobenzyl)acrylamide (N-BBN) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-BBN interacts with tubulin, perturbing its tertiary structure . This interaction affects the normal architecture of microtubules within cells .

Biochemical Pathways

Acrylamide, a component of N-BBN, is metabolized in vivo through two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .

Pharmacokinetics

Acrylamide, a component of n-bbn, is known to be readily soluble in water, rapidly absorbed in the body, and quickly distributed in various tissues .

Result of Action

N-BBN has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .

安全和危害

Acrylamide can be harmful to the eyes, skin, and nervous and reproductive systems . It may polymerize violently when heated to its melting point 183°F (84°C), when exposed to ultraviolet light, or when exposed to strong bases (e.g., potassium or sodium hydroxide), or oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) .

未来方向

There is ongoing research into the potential applications and effects of N-(3-bromobenzyl)acrylamide and related compounds. For example, a study has shown that a novel analogue, N-(3-bromobenzyl) noscapine, has potential as an antitumor agent . Another study has shown that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTNEUMWDCTSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

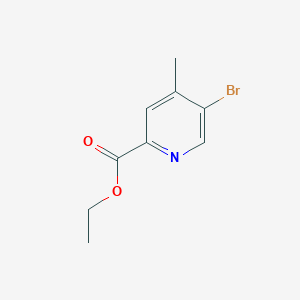

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)

![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)

![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)

![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)